![molecular formula C15H12N2O B6434307 7-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640946-66-1](/img/structure/B6434307.png)
7-[(pyridin-4-yl)methoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a nitrogenous heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine ring . It has a molecular formula of C9H7N .
Synthesis Analysis
There are several synthesis protocols for quinoline construction reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a pungent, hygroscopic, colorless oily liquid . The molecular weight of quinoline is 129.16 g/mol .作用機序
Target of Action
Quinoline derivatives have been known to interact with various biological targets . For instance, some quinoline derivatives have shown inhibitory potency towards the COX-2 enzyme .
Mode of Action
It’s known that the electron-donating group at the seventh position of the quinoline core moiety can influence the functional efficacy of the compound . The presence of a pyridin-4-yl group might also influence the interaction with its targets.
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The lipophilic properties of substituents on the quinoline ring can influence the pharmacokinetics of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with various biological activities, such as anti-inflammatory and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
実験室実験の利点と制限
The advantages of using 7-[(pyridin-4-yl)methoxy]quinoline in laboratory experiments include its low cost, low toxicity, and its ability to target multiple pathways. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water and may require solubilizing agents such as dimethyl sulfoxide (DMSO) for use in cell culture experiments. In addition, this compound may be unstable in certain conditions, such as high temperatures and light.
将来の方向性
The potential therapeutic applications of 7-[(pyridin-4-yl)methoxy]quinoline are still being explored. Future research could focus on the development of novel this compound derivatives with improved pharmacological properties. Additionally, further research could be conducted to explore the potential of this compound as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-viral agent. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant agent. Additionally, further research could be conducted to explore the potential of this compound as an agent for treating Alzheimer's disease. Additionally, further research could be conducted to explore the potential of this compound as an agent for treating other diseases. Finally, further research could be conducted to explore the potential of this compound as an agent for improving cognitive function.
合成法
7-[(pyridin-4-yl)methoxy]quinoline can be synthesized via a variety of methods, such as the following:
1. Pd-catalyzed oxidative coupling reaction of pyridine and 4-methoxyquinoline.
2. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of an oxidant.
3. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of a base.
4. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of an acid.
科学的研究の応用
7-[(pyridin-4-yl)methoxy]quinoline has been studied for its potential medicinal properties in recent years. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory, anti-tumor, anti-viral, and antioxidant effects. It has also been shown to have potential therapeutic benefits for a variety of diseases, including cancer, Alzheimer’s disease, and inflammation.
Safety and Hazards
特性
IUPAC Name |
7-(pyridin-4-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-13-3-4-14(10-15(13)17-7-1)18-11-12-5-8-16-9-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGVBLBXHNYHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)
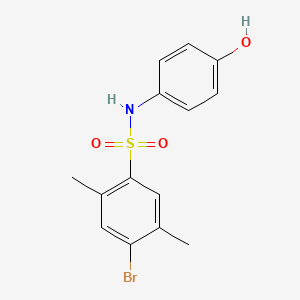
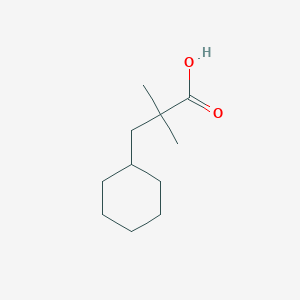
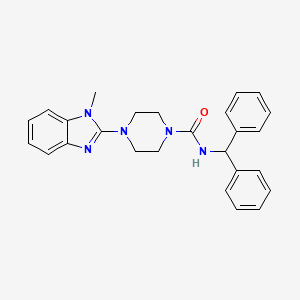
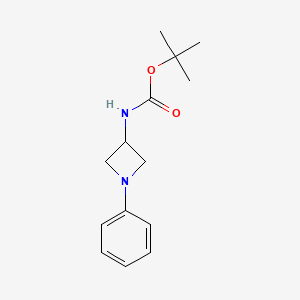
![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)
![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)
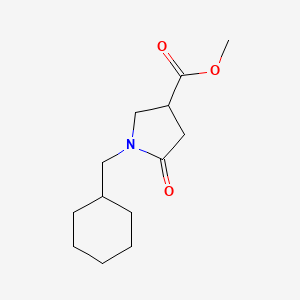
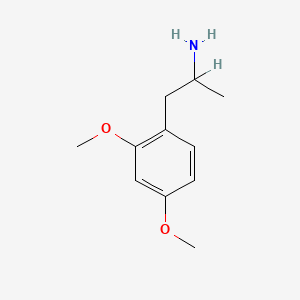
![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)
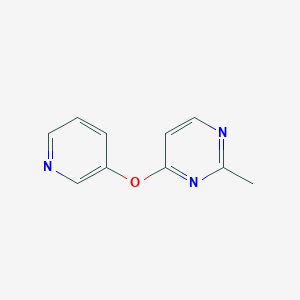
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)